molecular formula C11H9Br2NO2 B2656630 4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide CAS No. 1803566-05-3

4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide

Cat. No.: B2656630
CAS No.: 1803566-05-3
M. Wt: 347.006
InChI Key: FPKVDOFGFSCJMS-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide is a chemical compound with the molecular formula C11H9Br2NO2 It is a derivative of phenol and pyridine, characterized by the presence of a bromine atom on the pyridine ring and an ether linkage connecting the pyridine and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of the Ether Linkage:

    Hydrobromide Formation: The final step involves the conversion of 4-[(5-Bromopyridin-2-yl)oxy]phenol to its hydrobromide salt by reacting it with hydrobromic acid (HBr).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenol moiety can undergo oxidation to form quinones, while reduction reactions can convert the phenol to cyclohexanol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce quinones.

Scientific Research Applications

4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and phenol moiety can play crucial roles in binding to target proteins, while the ether linkage provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Chloropyridin-2-yl)oxy]phenol: Similar structure but with a chlorine atom instead of bromine.

    4-[(5-Fluoropyridin-2-yl)oxy]phenol: Contains a fluorine atom instead of bromine.

    4-[(5-Iodopyridin-2-yl)oxy]phenol: Contains an iodine atom instead of bromine.

Uniqueness

4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)oxyphenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2.BrH/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10;/h1-7,14H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKVDOFGFSCJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=C(C=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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